Cas no 91683-37-3 (Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers))

Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- Flurbiprofen Acyl-β-D-glucuronide (Mixture of Diastereomers)
- FLURBIPROFEN ACYL-B-D-GLUCURONIDE(MIXTURE OF DIASTEREOMERS)
- Flurbiprofen Acyl-β-D-glucuronide (Mixture of Diastereomers)
- 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Flurbiprofen Acyl-beta-D-glucuronide (Mixture of Diastereomers)
- R,S-FLURBIPROFEN-ACYL-B-D-GLUCURONIDE
- Flurbiprofen glucuronide
- Flurbiprofen Acyl-beta-D-glucuronide
- 91683-37-3
- FLURBIPROFEN_met003
- Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers)
-
- インチ: 1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1
- InChIKey: PLPQBSOCUVSKTP-DHOLTFTNSA-N
- ほほえんだ: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](C(=O)O)O1)C(=O)C(C1C=CC(C2C=CC=CC=2)=C(F)C=1)C
計算された属性
- せいみつぶんしりょう: 420.122
- どういたいしつりょう: 420.122
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 144-146°C
- ふってん: 616.3±55.0 °C at 760 mmHg
- フラッシュポイント: 326.5±31.5 °C
- 屈折率: 1.636
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | MF44745-1 mg |
R,S-Flurbiprofen-acyl-b-D-glucuronide |
91683-37-3 | 1mg |
$427.35 | 2023-01-03 | ||
1PlusChem | 1P00GXOD-1mg |
Flurbiprofen Acyl-β-D-glucuronide
(Mixture of Diastereomers) |
91683-37-3 | 95% | 1mg |
$369.00 | 2023-12-15 | |
A2B Chem LLC | AH89341-1mg |
Flurbiprofen Acyl-β-D-glucuronide
(Mixture of Diastereomers) |
91683-37-3 | Min. 95% [HPLC-UVD] | 1mg |
$242.00 | 2024-07-18 | |
TRC | F598715-1mg |
Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers) |
91683-37-3 | 1mg |
$ 265.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532314-1mg |
6-((2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
91683-37-3 | 98% | 1mg |
¥3079 | 2023-04-12 | |
Apollo Scientific | BICL4098-5mg |
(R,S)-Flurbiprofen-acyl-beta-D-glucuronide |
91683-37-3 | 98% min | 5mg |
£914.00 | 2025-02-21 | |
Apollo Scientific | BICL4098-2mg |
(R,S)-Flurbiprofen-acyl-beta-D-glucuronide |
91683-37-3 | 98% min | 2mg |
£424.00 | 2025-02-21 | |
Apollo Scientific | BICL4098-1mg |
(R,S)-Flurbiprofen-acyl-beta-D-glucuronide |
91683-37-3 | 98% min | 1mg |
£231.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218514-1 mg |
Flurbiprofen Acyl-β-D-glucuronide-d3 (Mixture of Diastereomers), |
91683-37-3 | 1mg |
¥4,137.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207696-1mg |
Flurbiprofen Acyl-β-D-glucuronide, |
91683-37-3 | 1mg |
¥3234.00 | 2023-09-05 |
Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers) 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers)に関する追加情報
Comprehensive Analysis of Flurbiprofen Acyl-β-D-glucuronide (Mixture of Diastereomers) (CAS No. 91683-37-3): Pharmacological Significance and Research Insights
Flurbiprofen Acyl-β-D-glucuronide, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, has garnered significant attention in pharmaceutical research due to its role in drug metabolism and potential therapeutic implications. With the CAS registry number 91683-37-3, this compound exists as a mixture of diastereomers, reflecting the stereochemical complexity of glucuronide conjugates. As the scientific community increasingly focuses on drug metabolites and their biological activities, understanding Flurbiprofen Acyl-β-D-glucuronide becomes critical for optimizing NSAID therapies and minimizing adverse effects.
The formation of acyl glucuronides like Flurbiprofen Acyl-β-D-glucuronide represents a major Phase II metabolic pathway for carboxylic acid-containing drugs. Recent studies highlight concerns about the reactivity of acyl glucuronides, which may covalently bind to proteins and trigger immune responses—a hot topic in drug safety assessments. Researchers are actively investigating whether such modifications contribute to rare but severe NSAID-induced hypersensitivity reactions, aligning with growing public interest in personalized medicine and adverse drug reaction prediction.
Analytical challenges surrounding diastereomeric mixtures in drug metabolism have spurred advancements in chiral separation techniques. The Flurbiprofen Acyl-β-D-glucuronide diastereomers exhibit distinct physicochemical properties that influence their pharmacokinetic behavior—a key consideration for laboratories developing bioanalytical methods for NSAID monitoring. Cutting-edge technologies like UHPLC-MS/MS are now enabling precise quantification of these metabolites in biological matrices, addressing the pharmaceutical industry's demand for high-sensitivity detection methods.
Emerging research explores the anti-inflammatory activity of Flurbiprofen glucuronide metabolites, challenging traditional views that consider metabolites as inactive elimination products. Some studies suggest these conjugates may retain partial pharmacological activity through target modulation, potentially explaining interindividual variability in NSAID response—a subject frequently searched in pharmacogenomics databases. This paradigm shift underscores the importance of comprehensive metabolite profiling in drug development pipelines.
Stability studies of CAS 91683-37-3 reveal crucial insights for pharmaceutical formulation strategies. The acyl glucuronide moiety demonstrates pH-dependent degradation kinetics, necessitating careful consideration in urinary drug monitoring protocols and clinical specimen handling. These findings directly impact therapeutic drug monitoring practices for flurbiprofen, particularly in patients with impaired drug metabolism—a common search query among healthcare professionals managing chronic pain patients.
Environmental scientists have recently examined the ecotoxicological profile of drug metabolites including Flurbiprofen Acyl-β-D-glucuronide, responding to public concerns about pharmaceutical pollution in waterways. While glucuronide conjugates are generally considered more water-soluble than parent drugs, their potential biodegradation products in wastewater treatment systems remain an active area of investigation—addressing frequently searched terms like green pharmacy and sustainable drug disposal.
The synthesis and characterization of Flurbiprofen Acyl-β-D-glucuronide reference standards (CAS 91683-37-3) have become increasingly important for regulatory compliance in drug development. Pharmaceutical companies require high-purity metabolite standards to validate analytical methods according to ICH guidelines—a critical step in the drug approval process that ensures patient safety and product quality.
From a clinical perspective, the detection of Flurbiprofen glucuronide metabolites in urine serves as a valuable compliance marker for patients prescribed this NSAID. This application gains relevance amidst growing concerns about medication adherence in chronic pain management—a frequently discussed topic in telehealth consultations and digital health platforms where patients seek information about drug testing windows.
Ongoing research into the transporter interactions of Flurbiprofen Acyl-β-D-glucuronide may explain drug-drug interactions observed with NSAIDs. Particular attention focuses on renal organic anion transporters that mediate the excretion of glucuronide conjugates—a mechanism often searched by clinicians managing patients on polypharmacy regimens. These investigations contribute to the development of interaction prediction algorithms used in electronic prescribing systems.
In conclusion, Flurbiprofen Acyl-β-D-glucuronide (CAS 91683-37-3) exemplifies the growing recognition of drug metabolites as biologically and clinically relevant entities. As research continues to unravel the complex roles of diastereomeric glucuronide conjugates, this compound remains at the forefront of discussions about precision medicine, drug safety, and analytical innovation in pharmaceutical sciences.
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